molecular formula C12H15BrO2 B6258583 2-bromo-1-(3-butoxyphenyl)ethan-1-one CAS No. 945612-38-4

2-bromo-1-(3-butoxyphenyl)ethan-1-one

Cat. No.: B6258583
CAS No.: 945612-38-4
M. Wt: 271.15 g/mol
InChI Key: SJVRTFANSLQKMA-UHFFFAOYSA-N
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Description

2-bromo-1-(3-butoxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a brominated ketone, characterized by the presence of a bromine atom attached to the ethanone group and a butoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(3-butoxyphenyl)ethan-1-one typically involves the bromination of 1-(3-butoxyphenyl)ethan-1-one. The reaction is carried out by adding bromine to the ethanone compound in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(3-butoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-(3-butoxyphenyl)ethanol.

    Oxidation: Formation of 3-butoxybenzoic acid.

Scientific Research Applications

2-bromo-1-(3-butoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-butoxyphenyl)ethan-1-one involves its interaction with nucleophiles and electrophilesThe carbonyl group can participate in reduction and oxidation reactions, leading to the formation of alcohols and carboxylic acids, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-1-(3-butoxyphenyl)ethan-1-one is unique due to the presence of the butoxy group, which can influence its reactivity and solubility properties. This makes it a valuable intermediate in the synthesis of specific organic compounds and materials .

Properties

CAS No.

945612-38-4

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-bromo-1-(3-butoxyphenyl)ethanone

InChI

InChI=1S/C12H15BrO2/c1-2-3-7-15-11-6-4-5-10(8-11)12(14)9-13/h4-6,8H,2-3,7,9H2,1H3

InChI Key

SJVRTFANSLQKMA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)CBr

Purity

95

Origin of Product

United States

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